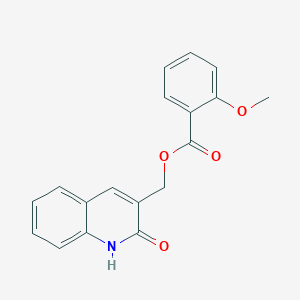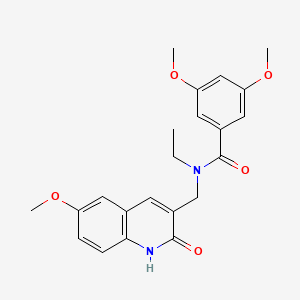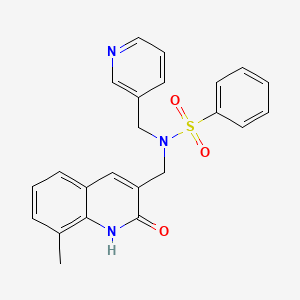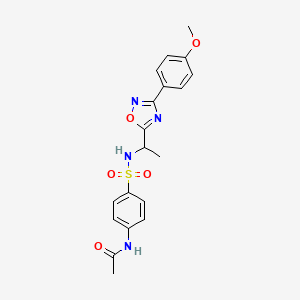
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, also known as HQM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation between (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate and metal ions leads to a change in the fluorescence properties of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, allowing for the detection and quantification of the metal ions.
Biochemical and Physiological Effects:
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
実験室実験の利点と制限
One of the major advantages of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is its strong fluorescence properties, which make it a useful tool for imaging biological samples. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence properties of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate. One potential area of research is the development of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate-based fluorescent probes for the detection of other metal ions. Another area of research is the investigation of the potential therapeutic applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, particularly in the treatment of oxidative stress-related diseases. Additionally, the development of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate derivatives with improved properties such as increased fluorescence intensity and stability may also be an area of future research.
In conclusion, (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is a promising compound that has potential applications in scientific research. Its strong fluorescence properties and various biochemical and physiological effects make it a useful tool for imaging and studying biological samples. Further research into the synthesis, mechanism of action, and potential applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate may lead to the development of new tools and therapies for a variety of diseases.
合成法
The synthesis of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate involves the reaction between 2-hydroxyquinoline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学的研究の応用
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been extensively studied for its potential applications in scientific research. One of the major applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is in the field of fluorescence microscopy. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been found to exhibit strong fluorescence properties, making it a useful tool for imaging biological samples such as cells and tissues. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
特性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-16-9-5-3-7-14(16)18(21)23-11-13-10-12-6-2-4-8-15(12)19-17(13)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMOYEHOPVXOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)


![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)
